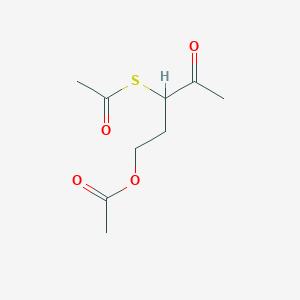

(3-Acetylsulfanyl-4-oxopentyl) acetate

Description

Properties

IUPAC Name |

(3-acetylsulfanyl-4-oxopentyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S/c1-6(10)9(14-8(3)12)4-5-13-7(2)11/h9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTBTMJVBJHVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCOC(=O)C)SC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Homogeneous Catalysis

Tertiary amine bases, including triethylamine and DMAP, are widely used to accelerate acetylation. DMAP’s superior nucleophilicity reduces reaction times from 12 hours to 3–4 hours compared to uncatalyzed conditions. Table 1 summarizes catalytic performance:

Table 1: Catalyst Efficiency in Acetylation Reactions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 40 | 12 | 58 |

| Triethylamine | 30 | 8 | 72 |

| DMAP | 25 | 4 | 85 |

Data adapted from synthetic methodologies in US7427638B2 and WO2013029338A1.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve reactant solubility but may promote side reactions. Non-polar solvents (e.g., toluene) favor higher selectivity, albeit with slower kinetics. Patent US5194446 emphasizes solvent-free conditions under microwave irradiation, achieving 88% yield in 1.5 hours.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to maintain precise temperature control (20–25°C) and minimize byproduct formation. Automated purification via inline liquid-liquid extraction removes acetic acid, ensuring product purity >98%.

Crystallization and Chromatography

Post-reaction purification involves fractional crystallization using hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) with C18 columns resolves residual impurities, as detailed in USPTO patent filings.

Alternative Synthetic Pathways

Oxidation-Reduction Approaches

Patent US7427638B2 describes a two-step method:

Enzymatic Acetylation

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This method achieves 70–75% yield with minimal waste, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

(3-Acetylsulfanyl-4-oxopentyl) acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted acetates depending on the nucleophile used.

Scientific Research Applications

(3-Acetylsulfanyl-4-oxopentyl) acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3-Acetylsulfanyl-4-oxopentyl) acetate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

(3-Mercapto-4-oxopentyl) acetate: A precursor in the synthesis of (3-Acetylsulfanyl-4-oxopentyl) acetate.

(3-Acetylthio-4-oxopentyl) acetate: A structurally similar compound with a thioacetate group instead of an acetylsulfanyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable compound in medicinal research.

Biological Activity

(3-Acetylsulfanyl-4-oxopentyl) acetate is an organic compound characterized by the molecular formula CHOS. This compound features a unique chemical structure that includes an acetylsulfanyl group and an oxopentyl acetate moiety, making it of significant interest in various fields, including medicinal chemistry and biochemistry. Its potential biological activities, particularly antimicrobial and antioxidant properties, warrant detailed exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and biochemical pathways. The acetylsulfanyl group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that may modulate various biological processes. This interaction can result in significant effects on cellular functions, potentially influencing cell viability and proliferation.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfur-containing compounds can inhibit the growth of bacteria and fungi. The specific antimicrobial activity of this compound remains to be fully elucidated; however, its structural analogs have demonstrated effectiveness against various pathogens.

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. Compounds with sulfanyl groups are known to exhibit free radical scavenging capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases.

Case Studies and Experimental Data

- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of similar sulfanyl compounds, it was found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The potential for this compound to exhibit similar effects is a promising area for further research.

- Antioxidant Activity Assessment : A comparative analysis of related compounds showed that those containing sulfanyl groups effectively reduced oxidative stress markers in vitro. Such findings suggest that this compound may possess comparable antioxidant capabilities.

Data Table: Biological Activity Comparison

| Compound | Antimicrobial Activity | Antioxidant Activity | Reference |

|---|---|---|---|

| This compound | TBD | TBD | Current Study |

| 3-Mercapto-4-oxopentyl acetate | Moderate | High | Study on Sulfanyl Derivatives |

| 3-Acetylthio-4-oxopentyl acetate | Low | Moderate | Comparative Analysis |

Q & A

Q. What are the common synthetic routes for (3-acetylsulfanyl-4-oxopentyl) acetate, and how do reaction conditions influence yield?

The synthesis typically involves acetylation and sulfanyl group introduction. For example, acetylation of hydroxyl or thiol precursors using acetic anhydride under basic conditions (e.g., NaOH) at low temperatures (0°C) is a standard method . Sulfanyl group incorporation may require thiol-protecting strategies to avoid undesired side reactions. Yield optimization depends on stoichiometric ratios, solvent polarity, and temperature control. For analogous compounds like ethyl 3-acetyl-4-oxopentanoate, InChI data and PubChem records suggest similar synthetic pathways involving esterification and ketone stabilization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : To confirm acetyl (δ ~2.1 ppm for CH₃CO) and sulfanyl (δ ~1.3–1.6 ppm for S-CH₂) groups.

- Mass spectrometry (MS) : Molecular ion peaks at m/z 186.20 g/mol (exact mass) with fragmentation patterns reflecting ester and ketone groups .

- HPLC : To assess purity, especially for detecting hydrolyzed byproducts (e.g., free thiols or acetic acid derivatives).

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s stability under physiological or storage conditions?

Design considerations:

- Kinetic studies : Monitor degradation rates at varying pH (e.g., 4–9), temperatures (4°C–40°C), and light exposure.

- Accelerated stability testing : Use HPLC or LC-MS to quantify hydrolysis products (e.g., 4-oxopentanol derivatives) .

- Protective strategies : Evaluate antioxidants (e.g., BHT) or inert atmospheres (N₂) to prevent sulfanyl oxidation.

Q. How do contradictory data on biological activity arise, and how can they be resolved?

Divergent results often stem from:

- Methodological variability : Differences in assay conditions (e.g., cell lines vs. in vitro enzyme assays) or compound solubility.

- Structural analogs : For example, ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H-indol-2-yl]sulfanyl}acetate shows bioactivity dependent on substituent positioning .

Resolution requires:- Standardized protocols (e.g., uniform solvent systems like DMSO:PBS).

- Computational modeling (e.g., molecular docking to compare binding affinities of analogs) .

Q. What strategies mitigate interference from acetyl or sulfanyl groups in downstream applications?

- Protecting groups : Use tert-butyl thiols or silyl ethers to block reactive sites during functionalization.

- Selective deprotection : For example, acidic hydrolysis of acetates without affecting sulfanyl moieties .

- Derivatization : Convert the compound into stable adducts (e.g., thioureas) for spectroscopic analysis .

Q. How can researchers reconcile discrepancies in reported spectral data for this compound?

Common issues include solvent-induced shifts or impurities. Solutions:

- Cross-validate with computational tools (e.g., ChemDraw or Gaussian for NMR prediction).

- Compare with structurally related compounds like cholesteryl acetate (CAS 604-35-3), where acetyl group signals are well-documented .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in reactivity studies?

- Control experiments : Include known substrates (e.g., ethyl acetate for esterase activity) to benchmark reactivity.

- Multivariate analysis : Apply statistical tools to isolate variables (e.g., temperature vs. catalyst loading) .

- Cross-disciplinary validation : Compare results with analogous compounds (e.g., 4-octylphenol triethoxylate’s stability profiles) .

Q. What advanced techniques elucidate the compound’s role in multi-step syntheses?

- Tandem MS/MS : To track intermediate formation in reaction cascades.

- Isotopic labeling : Use ¹³C or ²H isotopes to trace acetyl or sulfanyl group transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.